Britanin
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Overview
Description
Britanin is a natural product found in Inula japonica, Inula aspera, and Inula caspica with data available.
Scientific Research Applications
Allergic and Inflammatory Mediator Modulation
Britanin, a compound isolated from Inula japonica, has been studied for its effects on allergic inflammatory mediators. A 2014 study found that this compound suppresses the generation of prostaglandin D2, leukotriene C4, and degranulation in bone marrow-derived mast cells, hinting at potential for treating allergic inflammatory diseases by inhibiting the Syk-dependent pathway (Lu et al., 2014).
Anti-Inflammatory Effects in Macrophages
This compound also exhibits anti-inflammatory effects by inhibiting the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells. This study suggests this compound's potential in treating inflammatory diseases through the attenuation of MAP kinases and NF-κB activation in macrophages (Park et al., 2013).
Tumor Inhibitory Activity
A 2020 study demonstrated this compound's inhibitory effects on human prostate cancer cell lines. This compound was found to decrease cell proliferation, migration, and motility, suggesting its role in cancer therapy (Zeng et al., 2020).
Effect on Triple-Negative Breast Cancer
Another 2020 study assessed this compound's anti-tumor activity against triple-negative breast cancer. It showed that this compound inhibits cell proliferation, migration, and invasion, indicating a potential mechanism involving the inhibition of the NF-kappa B pathway (Xu et al., 2020).
Alleviation of Asthma Symptoms
This compound was found to alleviate airway inflammation in an ovalbumin-induced murine asthma model. This points to its therapeutic potential for treating allergic asthma (Kim et al., 2016).
Potential in Pancreatic and Hepatocellular Carcinoma Treatment
Further studies in 2020 revealed this compound's potential in treating pancreatic and hepatocellular carcinoma. It inhibited tumor growth and NF-κB activation in vitro and in vivo, offering a novel agent for chemotherapy (Li et al., 2020); (Li et al., 2020).
Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury
This compound showed protective effects against cerebral ischemia-reperfusion injury by inducing the Nrf2 protective pathway, suggesting its development as a cerebroprotective therapeutic agent (Wu et al., 2017).
Properties
Molecular Formula |
C19H26O7 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3 |
InChI Key |
JXEGMONJOSAULB-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Synonyms |
britannin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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